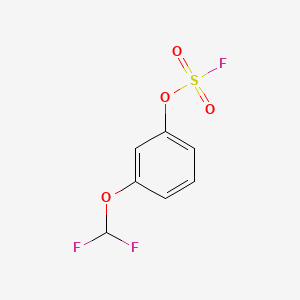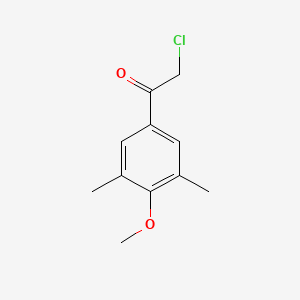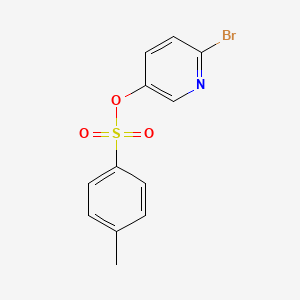
6-Bromopyridin-3-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromopyridin-3-yl 4-methylbenzenesulfonate is an organic compound that combines a brominated pyridine ring with a methylbenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyridin-3-yl 4-methylbenzenesulfonate typically involves the reaction of 6-bromopyridin-3-ol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of larger reaction vessels
- Continuous monitoring and control of reaction parameters
- Purification steps such as recrystallization or chromatography to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromopyridin-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Formation of reduced sulfonate derivatives.
Applications De Recherche Scientifique
6-Bromopyridin-3-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromopyridin-3-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfonate group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromopyridin-3-yl methanol
- 4-Methylbenzenesulfonate derivatives
- 3-Acetamidopyridin-2-yl 4-methylbenzenesulfonate
Uniqueness
6-Bromopyridin-3-yl 4-methylbenzenesulfonate is unique due to its specific combination of a brominated pyridine ring and a methylbenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H10BrNO3S |
|---|---|
Poids moléculaire |
328.18 g/mol |
Nom IUPAC |
(6-bromopyridin-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H10BrNO3S/c1-9-2-5-11(6-3-9)18(15,16)17-10-4-7-12(13)14-8-10/h2-8H,1H3 |
Clé InChI |
XIVMPCAFQWLGLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


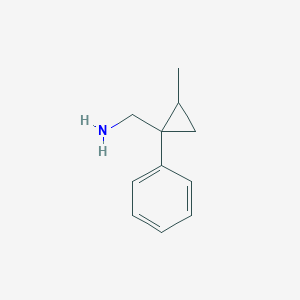
![O-[(2-bromophenyl)methyl]hydroxylamine](/img/structure/B13556208.png)
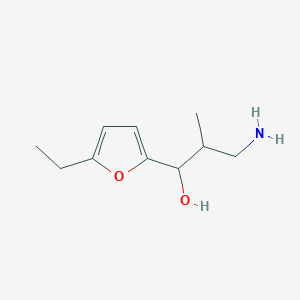
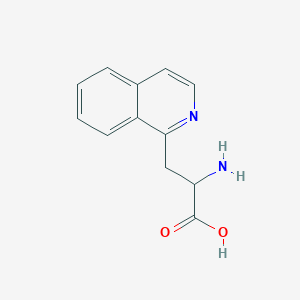
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
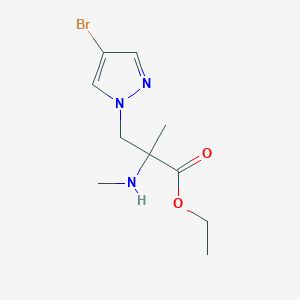

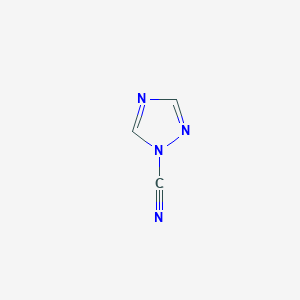

![[2-(4-Fluorophenyl)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556253.png)


